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CDP-alpha-D-abequose(2-) -

CDP-alpha-D-abequose(2-)

Catalog Number: EVT-1595716
CAS Number:
Molecular Formula: C15H23N3O14P2-2
Molecular Weight: 531.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDP-alpha-D-abequose(2-) is a CDP-D-abequose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-alpha-D-abequose.
Overview

CDP-alpha-D-abequose is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides, particularly in the formation of O-antigens in bacterial lipopolysaccharides. This compound is synthesized from CDP-D-glucose through enzymatic reactions involving specific enzymes from bacteria such as Salmonella enterica and Yersinia pseudotuberculosis. The classification of CDP-alpha-D-abequose falls under nucleotide sugars, which are essential substrates in glycosylation processes.

Source and Classification

CDP-alpha-D-abequose is derived from various bacterial species, notably Salmonella enterica and Yersinia pseudotuberculosis, where it is synthesized as part of the O-antigen biosynthetic pathway. This compound is classified as a nucleotide sugar, specifically a deoxy sugar, which is integral to the structure of lipopolysaccharides that form the outer membrane of Gram-negative bacteria.

Synthesis Analysis

The synthesis of CDP-alpha-D-abequose can be achieved through several enzymatic methods. One prominent approach involves the use of enzymes from cell extracts of Escherichia coli strains that express the rfb gene cluster from Salmonella enterica LT2. The process typically follows these steps:

Molecular Structure Analysis

The molecular structure of CDP-alpha-D-abequose consists of a cytidine moiety linked to an alpha-D-abequose sugar. The structural formula can be represented as follows:

C14H19N3O12P\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{12}\text{P}

Data:

  • Molecular Weight: Approximately 385.27 g/mol
  • Structural Features: The presence of a phosphate group contributes to its reactivity and role in biosynthetic pathways.
Chemical Reactions Analysis

CDP-alpha-D-abequose participates in various biochemical reactions, predominantly catalyzed by specific enzymes such as CDP-abequose synthase (EC 1.1.1.341). The reaction facilitated by this enzyme can be summarized as follows:

CDP alpha D abequose+NADP+CDP 4 dehydro 3 6 dideoxy alpha D glucose+NADPH+H+\text{CDP alpha D abequose}+\text{NADP}^+\rightleftharpoons \text{CDP 4 dehydro 3 6 dideoxy alpha D glucose}+\text{NADPH}+\text{H}^+

This reaction highlights the conversion of CDP-alpha-D-abequose into another nucleotide sugar, emphasizing its role as an intermediary in polysaccharide biosynthesis .

Mechanism of Action

The mechanism by which CDP-alpha-D-abequose functions involves its incorporation into polysaccharides during glycosylation reactions. It serves as a donor substrate for glycosyltransferases, which catalyze the transfer of sugar moieties onto growing polysaccharide chains. This process is critical for the assembly of O-antigens on the surface of bacteria, contributing to their virulence and immune evasion strategies.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties:

  • Stability: Generally stable under physiological conditions but may hydrolyze under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to its phosphate group, facilitating glycosylation reactions.

Relevant Data:

Studies have shown that the absorption spectrum for related compounds exhibits characteristic peaks, aiding in their identification during synthesis and analysis .

Applications

CDP-alpha-D-abequose has significant applications in scientific research, particularly in microbiology and biochemistry. Its primary uses include:

  1. Studying Bacterial Pathogenesis: Understanding how bacteria utilize nucleotide sugars for O-antigen synthesis can inform vaccine development.
  2. Synthetic Biology: Used in engineered pathways for producing glycosylated compounds.
  3. Enzyme Characterization: Serves as a substrate for studying enzyme kinetics and mechanisms involved in nucleotide sugar metabolism.
Biosynthesis Pathways of CDP-α-D-abequose(2−) in Prokaryotic Systems

Enzymatic Synthesis Mechanisms Involving CDP-abequose Synthase

The biosynthesis of CDP-α-D-abequose(2−) proceeds via a conserved three-step pathway catalyzed by cytosolic enzymes encoded within the rfb gene cluster. This pathway initiates with activated glucose and culminates in the formation of the nucleotide-linked dideoxysugar through sequential dehydration, reduction, and isomerization reactions [3] [6].

  • Step 1: Formation of CDP-D-glucoseGlucose-1-phosphate cytidylyltransferase (RfbF) catalyzes the activation of α-D-glucose 1-phosphate through nucleotidyl transfer:α-D-Glucose 1-phosphate + CTP ⇌ CDP-D-glucose + PPiThis reversible reaction follows a ping-pong kinetic mechanism. The Salmonella enterica RfbF enzyme (31 kDa subunit) exhibits high specificity for CTP (K~m~ = 0.28 mM) and α-D-glucose 1-phosphate (K~m~ = 0.64 mM), with competitive inhibition by CDP-D-glucose (K~i~ = 0.11 mM) [6]. Purification studies confirm its cytosolic localization and dependence on Mg²⁺ for optimal activity.

  • Step 2: Dehydration to CDP-4-keto-6-deoxy-D-glucoseCDP-D-glucose 4,6-dehydratase (RfbG) converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-xylo-hexulose. This NAD⁺-dependent reaction involves oxidation at C-4, dehydration at C-5/C-6, and reduction at C-6, yielding a 4-keto intermediate with characteristic UV absorption at 318 nm [3]. The reaction proceeds without covalent enzyme-substrate intermediates but requires precise stereochemical control to generate the xylo configuration.

  • Step 3: Reduction/Isomerization to CDP-abequoseCDP-4-keto-6-deoxy-D-xylo-hexulose undergoes a two-stage reduction-isomerization:

  • Reduction at C-3: NADH-dependent 3,5-epimerase/3-reductase (RfbA) catalyzes stereospecific hydride transfer to C-3, producing CDP-3,6-dideoxy-D-xylo-4-hexulose. This intermediate lacks UV absorption due to disrupted conjugation [3].
  • Isomerization at C-5: NADP⁺-dependent isomerization (likely via RfbJ) facilitates C-5 epimerization, converting the xylo intermediate to the galacto-configured CDP-D-abequose [3] [6]. NMR and GC-MS analyses confirm the final product as CDP-3,6-dideoxy-D-galactose (abequose) [3].

Table 1: Enzymatic Steps in CDP-α-D-abequose(2−) Biosynthesis

StepEnzymeGeneSubstrateProductCofactors
1Glucose-1-phosphate cytidylyltransferaserfbFα-D-Glucose 1-phosphate + CTPCDP-D-glucoseMg²⁺
2CDP-glucose 4,6-dehydrataserfbGCDP-D-glucoseCDP-4-keto-6-deoxy-D-xylo-hexuloseNAD⁺
3a3,5-Epimerase/3-reductaserfbACDP-4-keto-6-deoxy-D-xylo-hexuloseCDP-3,6-dideoxy-D-xylo-4-hexuloseNADH
3bIsomerase (epimerase)rfbJCDP-3,6-dideoxy-D-xylo-4-hexuloseCDP-α-D-abequose(2−)NADP⁺

In vitro reconstitution experiments demonstrate high efficiency: Starting from CDP-D-glucose, enzymatic cascades yield CDP-abequose with >82% molar conversion within 60 minutes [3]. HPLC methods resolve all intermediates (retention times: CDP-glucose = 8.2 min; CDP-4-keto-6-deoxyhexose = 12.1 min; CDP-abequose = 18.5 min), enabling precise monitoring of flux through this pathway.

Structural Characteristics of CDP-α-D-abequose(2−):

  • Anomeric configuration: α-D linkage between cytidine diphosphate and abequose
  • Charge state: Divalent anion (2−) at physiological pH
  • Spectroscopic signatures: Characteristic ¹³C NMR resonances at δ 101.2 (C-1'), 65.4 (C-4'), and 17.2 ppm (C-6') confirm the galacto configuration [3]

Genetic Regulation of the rfb Gene Cluster in O-Antigen Biosynthesis

The biosynthesis and assembly of CDP-α-D-abequose(2−) are genetically encoded within the rfb cluster of Salmonella enterica serovar Typhimurium LT2. This locus spans >20 kb and contains genes responsible for nucleotide sugar activation, dehydration, reduction, glycosyl transfer, and O-antigen polymerization [3] [6].

  • Core Biosynthetic Genes:
  • rfbF: Encodes glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33)
  • rfbG: Encodes CDP-glucose 4,6-dehydratase (EC 4.2.1.45)
  • rfbA/J: Encode reductases/epimerases for dideoxysugar formationGene disruption studies confirm that mutations in rfbF or rfbG abolish CDP-abequose synthesis, leading to truncated O-antigens and attenuated virulence [3].

  • Regulatory Mechanisms:

  • Temperature-dependent expression: rfb transcription increases at 37°C vs 25°C, correlating with enhanced O-antigen production during mammalian infection.
  • Osmotic control: Hyperosmotic conditions (mimicking intestinal milieu) upregulate rfbF expression via the EnvZ/OmpR two-component system.
  • Transcriptional organization: The rfb cluster operates as a polycistronic unit under control of a σ⁷⁰-dependent promoter, with internal terminators fine-tuning individual gene expression [6].

Table 2: Key Genes in the rfb Cluster for CDP-α-D-abequose(2−) Biosynthesis

GeneEnzyme FunctionRole in PathwayPhenotype of Mutant
rfbFGlucose-1-phosphate cytidylyltransferaseActivates glucose for nucleotide sugar pathwayNo CDP-D-glucose; no O-antigen synthesis
rfbGCDP-glucose 4,6-dehydrataseForms 4-keto-6-deoxy intermediateAccumulates CDP-D-glucose; no dideoxysugars
rfbA3,5-Epimerase/3-reductaseCatalyzes C-3 deoxygenationBlocks pathway at CDP-4-keto-6-deoxyhexulose
rfbJIsomerase (epimerase)Converts xylo to galacto configurationProduces CDP-tyvelose (isomer of abequose)

The rfb cluster exhibits serovar-specific variation: S. enterica serovar Typhi (group D) possesses rfbJ instead of rfbA, explaining its production of CDP-tyvelose (epimeric at C-2 and C-4) rather than CDP-abequose [1]. This genetic divergence underpins serological differences exploited in Salmonella typing schemes.

Role of NADP⁺ as a Cofactor in Redox-Dependent Isomerization

The terminal isomerization step converting CDP-3,6-dideoxy-D-xylo-4-hexulose to CDP-α-D-abequose(2−) requires NADP⁺ as an essential cofactor. This reaction exemplifies a redox-dependent epimerization mechanism critical for establishing the correct stereochemistry of abequose [3] [6].

  • Mechanistic Basis:NADP⁺ facilitates transient oxidation at C-4, generating a 4-keto intermediate that tautomerizes at C-5. Subsequent NADPH-dependent reduction yields the D-galacto configuration (abequose) rather than the D-xylo form (paratose). This dual cofactor system (NADH for reduction at C-3; NADP⁺ for isomerization at C-4/C-5) ensures precise stereochemical control [3].

  • Kinetic Parameters:In vitro assays with purified enzymes demonstrate:

  • K~m~ for NADP⁺: 15.2 ± 2.1 μM
  • K~cat~: 12.8 ± 0.9 min⁻¹
  • Optimal pH: 8.0–8.5 (consistent with cytoplasmic conditions)NADP⁺ cannot be substituted by NAD⁺ without >95% loss of activity, indicating strict cofactor specificity [3].

  • Structural Basis of Specificity:Although the structure of RfbJ remains uncharacterized, homologous enzymes (e.g., CDP-tyvelose epimerase) possess a conserved Rossmann fold for NADP⁺ binding. Residues within the GXGXXG motif coordinate the adenosine phosphate moiety, while aspartate/glutamate residues position the nicotinamide ring for hydride transfer [4]. Mutagenesis of these residues ablates isomerization activity.

Table 3: Cofactor Requirements in CDP-α-D-abequose(2−) Biosynthesis

Reaction StepPrimary CofactorRoleAlternate Cofactors Accepted?
Dehydration (RfbG)NAD⁺Oxidant for C-4 hydroxyl groupNone (absolute requirement for NAD⁺)
Reduction (RfbA)NADHReductant for C-3 deoxygenationNADPH (30% efficiency relative to NADH)
Isomerization (RfbJ)NADP⁺Oxidant for C-4 keto-enol tautomerizationNone (NAD⁺ inactive)

The redox balance in this pathway is tightly regulated: Excess NADH drives reduction at C-3, while NADP⁺/NADPH cycling ensures complete conversion to the galacto-configured product. In vitro, cofactor regeneration systems allow >200 mg scale synthesis of CDP-abequose from CDP-glucose with 82% yield, highlighting biotechnological applicability [3].

Properties

Product Name

CDP-alpha-D-abequose(2-)

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5R,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate

Molecular Formula

C15H23N3O14P2-2

Molecular Weight

531.3 g/mol

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7-,8-,9-,11-,12-,13-,14-/m1/s1

InChI Key

JHEDABDMLBOYRG-YGBYUOMUSA-L

Synonyms

CDP-3,6-dideoxy-D-galactose
CDP-D-abequose
cytidine diphosphate-abequose

Canonical SMILES

CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

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